H-D-Glu(pNA)-OH
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Description
H-D-Glu(pNA)-OH, also known as N-carbobenzyloxy-D-glutamyl-p-nitroanilide, is a synthetic peptide substrate that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a high degree of purity. H-D-Glu(pNA)-OH has been used in various biochemical and physiological studies, and its mechanism of action has been extensively investigated. We will also list future directions for research on H-D-Glu(pNA)-OH.
Scientific Research Applications
Application in Peptide-Based Hydrogels
Specific Scientific Field
The specific scientific field for this application is Biochemistry , specifically the study of peptide-based hydrogels .
Summary of the Application
Over the last twenty years, low-molecular weight gelators and, in particular, peptide-based hydrogels, have drawn great attention from scientists thanks to both their inherent advantages in terms of properties and their high modularity (e.g., number and nature of the amino acids) . These supramolecular hydrogels originate from specific peptide self-assembly processes that can be driven, modulated, and optimized via specific chemical modifications brought to the peptide sequence .
Methods of Application or Experimental Procedures
The methods of application involve the incorporation of nucleobases, another class of biomolecules well-known for their abilities to self-assemble, which has recently appeared as a new promising and burgeoning approach to finely design supramolecular hydrogels .
Summary of Results or Outcomes
The results of these applications are innovative and emerging low-molecular weight nucleopeptide-based hydrogels with high potential and various applications .
Application in Nucleopeptide-Based Hydrogels
Specific Scientific Field
The specific scientific field for this application is Biochemistry , specifically the study of nucleopeptide-based hydrogels .
Summary of the Application
Nucleopeptide-based hydrogels are a new promising and burgeoning approach to finely design supramolecular hydrogels . These hydrogels originate from specific peptide self-assembly processes that can be driven, modulated, and optimized via specific chemical modifications brought to the peptide sequence .
Methods of Application or Experimental Procedures
The methods of application involve the incorporation of nucleobases, another class of biomolecules well-known for their abilities to self-assemble .
properties
IUPAC Name |
(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZTYIRRBCGARG-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Glu(pNA)-OH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.